

"literature review of 2-Oxazolemethanol and its analogs"

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Compound Name: 2-Oxazolemethanol

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An In-depth Technical Guide to the Literature of **2-Oxazolemethanol** and Its Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist **Abstract**

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles. [1][2] Its derivatives are known to engage with a multitude of biological targets, such as enzymes and receptors, through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][4] This guide focuses specifically on the **2-Oxazolemethanol** scaffold and its analogs, a subclass that leverages the reactive hydroxymethyl group at the 2-position for extensive structural diversification. We will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The 2-Oxazolemethanol Scaffold: A Privileged Core in Medicinal Chemistry

The oxazole ring system is a prominent feature in numerous clinically used drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[1][5] The stability of the aromatic oxazole ring, combined with its capacity for hydrogen bonding and π - π stacking,

makes it an ideal pharmacophore.^[2] The introduction of a methanol moiety at the 2-position provides a critical advantage: a reactive hydroxyl group that serves as a key site for synthetic elaboration. This allows for the creation of extensive analog libraries—including ethers, esters, amines, and thioethers—by leveraging the corresponding 2-(halomethyl) intermediates.^[6] This synthetic flexibility enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug candidates.

Synthetic Strategies for 2-Oxazolemethanol and Analogs

The synthesis of **2-Oxazolemethanol** derivatives typically involves a two-stage approach: formation of the core oxazole ring followed by functionalization at the 2-position.

Core Oxazole Ring Synthesis

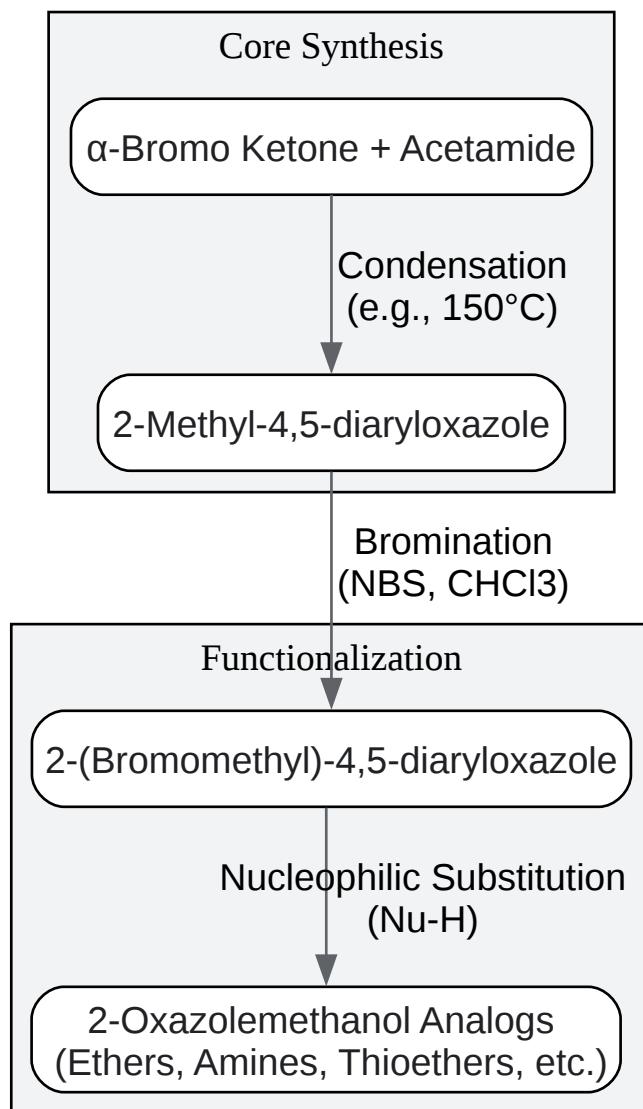
Several classical and modern methods are employed to construct the 4,5-disubstituted oxazole core.

- Robinson-Gabriel Cyclization: This is a foundational method involving the cyclization and dehydration of 2-acylamino ketones. While robust, it often requires harsh conditions.
- van Leusen Oxazole Synthesis: A highly versatile and widely used method that employs tosylmethylisocyanide (TosMIC) as a key reagent.^[4] The reaction of TosMIC with an aldehyde under basic conditions directly yields the oxazole ring, making it a powerful tool for generating diverse scaffolds.^[4]
- Condensation of α -Bromo Ketones: A common route involves the condensation of α -bromo acetophenones with amides (e.g., acetamide) at high temperatures to yield 2-methyl-substituted oxazoles.^[7] These 2-methyl oxazoles are the direct precursors for **2-Oxazolemethanol**.

Functionalization to 2-Oxazolemethanol Analogs

The most direct route to **2-Oxazolemethanol** and its analogs begins with a 2-methyl oxazole. This precursor can be halogenated, typically using N-bromosuccinimide (NBS), to produce a highly reactive 2-(halomethyl)oxazole intermediate.^{[6][7]} This electrophilic scaffold is exceptionally useful for synthetic elaboration via nucleophilic substitution reactions.^[6]

The general workflow is depicted below:



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Caption: General workflow for synthesizing **2-Oxazolemethanol** analogs.

This strategy allows for the late-stage introduction of diverse functional groups, making it highly efficient for building chemical libraries for SAR studies. For example, reaction with various amines, alkoxides, or sulfur nucleophiles yields the corresponding 2-alkylamino, 2-alkoxy, and 2-alkylthio-methyl oxazoles in high yields.^[6]

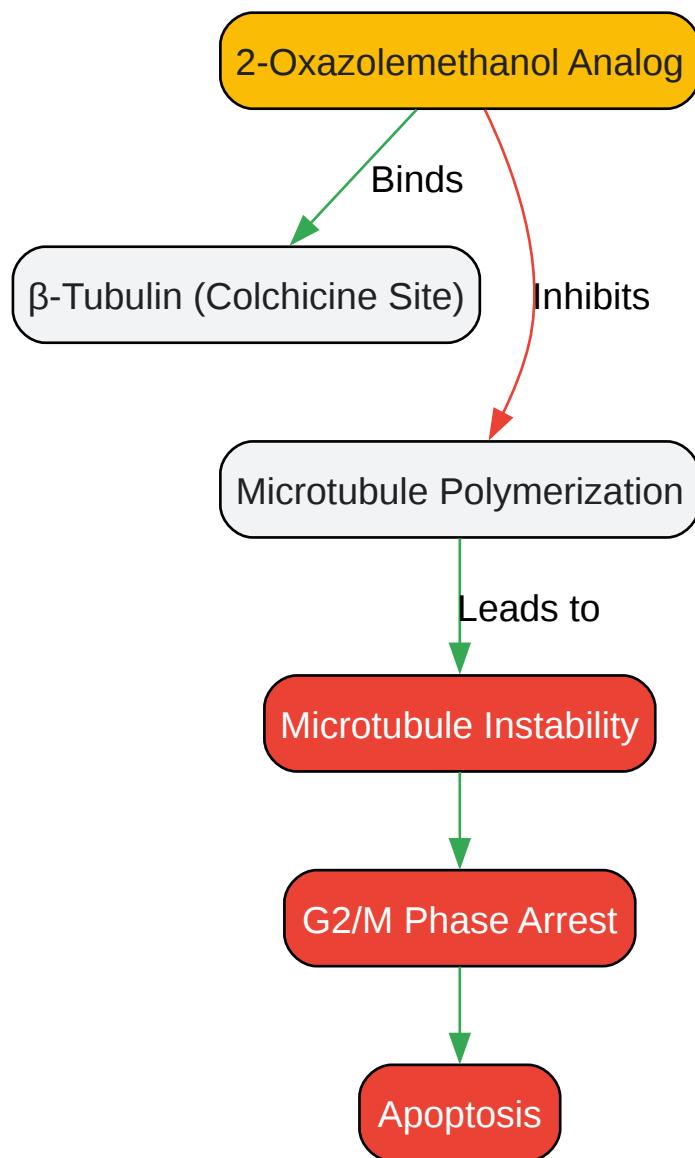
Biological Activities and Therapeutic Potential

Analogs of **2-Oxazolemethanol** have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Oxazole derivatives are a promising class of anticancer agents, with activities reported against a wide range of human cancer cell lines, including multidrug-resistant strains.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition A prominent mechanism of action for certain 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[7] These compounds act as *cis*-constrained analogs of Combretastatin A-4 (CA-4), a potent natural antimitotic agent. They bind to the colchicine site on β -tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]



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Caption: Mechanism of action for antitubulin oxazole derivatives.

Structure-activity relationship studies have shown that the nature of the aryl substituents at the C4 and C5 positions is critical for potency. For example, 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole exhibited an IC₅₀ value of 0.35 nM against the Jurkat cell line, demonstrating potency significantly greater than CA-4 in several cell lines.[7]

Quantitative Data Summary

Compound ID	C4-Substituent	C5-Substituent	Cancer Cell Line	IC ₅₀ (nM)	Reference
4g	3,4,5-Trimethoxyphenyl	m-Fluoro-p-methoxyphenyl	Jurkat (Leukemia)	0.35	[7]
4i	3,4,5-Trimethoxyphenyl	p-Ethoxyphenyl	Jurkat (Leukemia)	0.5	[7]
6af	2,3,4-Trimethoxyphenyl	Thio-benzothiazole	PC-3 (Prostate)	2.1 μ M	[10]
6bg	2,3,4-Trimethoxyphenyl	Thio-pyrimidine	PC-3 (Prostate)	3.7 μ M	[10]

Antimicrobial Activity

The oxazole scaffold is integral to potent antibacterial agents.[\[5\]](#) While the most famous examples belong to the related oxazolidinone class (e.g., Linezolid), which inhibits bacterial protein synthesis, other oxazole derivatives function by different mechanisms.[\[11\]](#) Some proposed mechanisms include the disruption of the bacterial cell wall or membrane integrity and interference with nucleic acid synthesis.[\[8\]](#) The ability to generate diverse libraries from **2-oxazolemethanol** precursors allows for the exploration of novel structures to combat the growing threat of antimicrobial resistance.[\[12\]](#)[\[13\]](#)

Key Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis of a key intermediate and for the evaluation of biological activity.

Protocol: Synthesis of 2-(Bromomethyl)-4,5-diphenyloxazole

This protocol describes the synthesis of a key reactive intermediate for producing **2-oxazolemethanol** analogs, adapted from literature procedures.[\[6\]](#)[\[7\]](#)

Materials:

- 2-Methyl-4,5-diphenyloxazazole
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or AIBN (initiator)
- Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-4,5-diphenyloxazazole (1.0 eq) in CCl₄.
- Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
- Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any remaining acidic impurities, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure 2-(bromomethyl)-4,5-diphenyloxazole.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized analogs on cancer cell lines.

Materials:

- Human cancer cell line (e.g., MCF-7, HCT116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Synthesized oxazole compounds dissolved in DMSO
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. [8] Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The **2-Oxazolemethanol** scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery.^{[1][4]} The synthetic accessibility of the 2-(halomethyl) intermediate provides a robust platform for generating large, diverse chemical libraries.^[6] Future research should focus on exploring novel substitutions at the 2-position to enhance potency and selectivity, particularly for anticancer and antimicrobial applications. The development of derivatives with improved pharmacokinetic profiles will be critical for translating the potent in vitro activities observed into in vivo efficacy.^[2] Furthermore, investigating dual-target inhibitors or conjugates with other pharmacophores could unlock new therapeutic strategies.^[14] This guide provides a foundational understanding for scientists to build upon, accelerating the rational design and development of the next generation of oxazole-based therapeutics.

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